molecular formula C12H15NO2 B3174451 Methyl 4-[(cyclopropylamino)methyl]benzoate CAS No. 953746-28-6

Methyl 4-[(cyclopropylamino)methyl]benzoate

Cat. No.: B3174451
CAS No.: 953746-28-6
M. Wt: 205.25 g/mol
InChI Key: GHFXQTMLDGZHPW-UHFFFAOYSA-N
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Description

Methyl 4-[(cyclopropylamino)methyl]benzoate is a benzoate ester derivative featuring a para-substituted (cyclopropylamino)methyl group. The cyclopropyl group, a strained three-membered ring, may influence electronic and steric properties, making this compound a candidate for further pharmacological or material science investigations.

Properties

IUPAC Name

methyl 4-[(cyclopropylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFXQTMLDGZHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(cyclopropylamino)methyl]benzoate typically involves the esterification of 4-[(cyclopropylamino)methyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(cyclopropylamino)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(cyclopropylamino)methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(cyclopropylamino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Methyl 4-[(cyclopropylamino)methyl]benzoate, enabling comparative analysis:

Compound Name Substituent/Modification Key Properties/Findings Reference
Methyl 3-chloro-4-(cyclopropylamino)benzoate 4-(Cyclopropylamino), 3-Cl substituent Synthesized via Pd(0)-catalyzed C–H functionalization (47% yield); white crystalline solid . [6]
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-(Cyclopropylmethoxy), 3-OH substituent Ether-linked cyclopropane; corrected structure highlights positional isomerism risks in synthesis . [5]
C1–C7 (Quinoline-piperazine-benzoate hybrids) Piperazine-linked quinoline-carbonyl groups Synthesized as yellow/white solids via ethyl acetate crystallization; characterized by NMR/HRMS . [1]
Methyl 4-(dimethylamino)benzoate 4-Dimethylamino substituent Used in ester reduction studies; electron-rich amino group contrasts with cyclopropylamine’s rigidity . [7]

Key Comparative Insights

Synthetic Accessibility: Methyl 3-chloro-4-(cyclopropylamino)benzoate and the quinoline-piperazine hybrids were synthesized using transition-metal catalysis or conventional crystallization, respectively. The target compound may require similar strategies, though the methylene bridge in its structure could introduce additional steric challenges.

Compared to Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate , the target’s NH group (vs. O-linkage) may enhance hydrogen-bonding capacity but reduce hydrolytic stability.

Crystallographic Characterization :

  • While compounds like C1–C7 were analyzed via NMR/HRMS , tools such as SHELXL (for crystal structure refinement) and WinGX (for crystallographic data processing) could be applied to the target compound for detailed structural elucidation.

Safety and Handling :

  • Analogues like 4-(bromomethyl)benzaldehyde highlight the importance of rigorous safety protocols (e.g., eye/skin protection) during synthesis, especially for halogenated intermediates.

Data-Driven Implications

  • Yield Optimization: The 47% yield of Methyl 3-chloro-4-(cyclopropylamino)benzoate suggests that Pd-catalyzed methods may require optimization for the target compound’s methylene-linked substituent.
  • Solubility: The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to morpholino or dimethylamino analogues .

Biological Activity

Methyl 4-[(cyclopropylamino)methyl]benzoate (CAS No. 953746-28-6) is an organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyclopropylamino group may facilitate binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Analgesic Properties : Research conducted on animal models demonstrated that the compound exhibited analgesic effects comparable to standard pain relief medications. The mechanism was hypothesized to involve modulation of pain receptors in the central nervous system.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityUnique Features
Methyl BenzoateMild insecticidal propertiesCommonly used as a flavoring agent
Methyl 4-(aminomethyl)benzoateAntimicrobial and anti-inflammatoryContains an amino group enhancing reactivity
Methyl 4-[(hydroxyimino)methyl]benzoatePotential anticancer propertiesHydroxylamine functionality

Toxicity Studies

Studies assessing the toxicity of this compound have indicated low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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